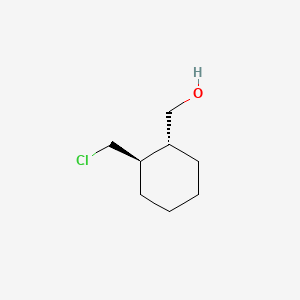
trans-2-(Chloromethyl)cyclohexanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Chloromethyl)cyclohexanemethanol: is an organic compound with the molecular formula C8H15ClO It is a derivative of cyclohexane, featuring a chloromethyl group and a hydroxyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclohexanemethanol typically involves the chloromethylation of cyclohexanemethanol. This can be achieved through the reaction of cyclohexanemethanol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the hydroxyl group to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled reaction environments to facilitate the chloromethylation process.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(Chloromethyl)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of various substituted cyclohexanemethanol derivatives.
科学的研究の応用
Chemistry: trans-2-(Chloromethyl)cyclohexanemethanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of trans-2-(Chloromethyl)cyclohexanemethanol involves its reactivity with various chemical reagents. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
類似化合物との比較
trans-2-Methyl-1-chlorocyclohexane: Similar in structure but lacks the hydroxyl group.
cis-2-(Chloromethyl)cyclohexanemethanol: The cis isomer of the compound, differing in the spatial arrangement of the substituents.
Cyclohexanemethanol: Lacks the chloromethyl group but has a similar cyclohexane backbone.
Uniqueness: trans-2-(Chloromethyl)cyclohexanemethanol is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and chemical properties. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
[(1R,2R)-2-(chloromethyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZVRARMOTLSZ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3H-Naphth[1,8-cd]isoxazole,4,5,5a,6,7,8-hexahydro-(6CI)](/img/new.no-structure.jpg)








![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)
![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)
